Product packaging for Isoquinoline-3-carbohydrazide(Cat. No.:CAS No. 1119545-63-9)

Isoquinoline-3-carbohydrazide

Cat. No.: B1506138
CAS No.: 1119545-63-9
M. Wt: 187.2 g/mol
InChI Key: HNDWQGCPRVVPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline-3-carbohydrazide is a versatile high-purity chemical intermediate serving advanced medicinal chemistry and sensor development. Its primary research value lies as a precursor for synthesizing novel compounds with significant biological activity. A prominent application is in the development of potent thymidine phosphorylase (TP) inhibitors . TP over-expression is associated with tumor angiogenesis in cancers such as colorectal, breast, and pancreatic, making its inhibition a critical therapeutic target . Derivatives of this compound have demonstrated outstanding in vitro inhibitory potential, showing promise as lead candidates in anticancer research . Furthermore, this compound is a key starting material for creating highly selective and sensitive "off-on" fluorescent chemosensors for detecting Al³⁺ (aluminum ions) . These Schiff-base probes, derived from this compound, are valuable tools in environmental and biological detection due to their ability to detect aluminum at nanomolar concentrations, with applications in cell imaging . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1506138 Isoquinoline-3-carbohydrazide CAS No. 1119545-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1119545-63-9

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

IUPAC Name

isoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H9N3O/c11-13-10(14)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,11H2,(H,13,14)

InChI Key

HNDWQGCPRVVPSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NN

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of Isoquinoline-3-carbohydrazide

The primary and most direct route to this compound involves a two-step process: the synthesis of an appropriate isoquinoline-3-carboxylic acid ester, followed by its conversion to the desired carbohydrazide (B1668358).

Precursor Chemistry and Starting Materials

The key precursor for the synthesis of this compound is typically an alkyl ester of isoquinoline-3-carboxylic acid, most commonly the ethyl or methyl ester. The synthesis of this isoquinoline (B145761) core can be achieved through several established named reactions in organic chemistry.

Classic methods for constructing the isoquinoline skeleton include the Pomeranz–Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal. benthamdirect.comuq.edu.aunih.gov This reaction offers a pathway to substituted isoquinolines that may be difficult to access through other means. benthamdirect.com Another fundamental approach is the Bischler–Napieralski reaction , where a β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. researchgate.netmdpi.commdpi.com Variations of this reaction, such as the Pictet-Gams and Pictet-Spengler reactions, also provide access to the isoquinoline framework. researchgate.net

More contemporary and efficient methods for the synthesis of the direct precursor, ethyl isoquinoline-3-carboxylate, have been developed. A notable example is a "one-pot" domino reaction utilizing phthalaldehydes and either an imidate or diethyl aminomalonate. nih.gov This approach provides a straightforward and high-yielding route to the desired ester. For instance, the reaction of 4,5-dimethoxy phthalaldehyde with an imidate in refluxing dry ethanol (B145695) yields ethyl 6,7-dimethoxyisoquinoline-3-carboxylate. nih.gov Similarly, reacting phthalaldehyde with ethyl glycinate (B8599266) can produce ethyl isoquinoline-3-carboxylate in good yield. nih.gov

The common starting materials for these syntheses are summarized in the table below.

Precursor Synthesis MethodStarting MaterialsKey ReagentsResulting Precursor
Pomeranz–Fritsch ReactionBenzaldehyde, 2,2-DialkoxyethylamineAcid catalyst (e.g., H₂SO₄)Substituted Isoquinoline
Bischler–Napieralski Reactionβ-Phenylethylamine, Acylating agentLewis acid (e.g., POCl₃, P₂O₅)1-Substituted-3,4-dihydroisoquinoline
"One-Pot" Domino ReactionPhthalaldehyde, Imidate or Diethyl aminomalonateEthanolEthyl isoquinoline-3-carboxylate
"One-Pot" Domino ReactionPhthalaldehyde, Ethyl glycinateEthanolEthyl isoquinoline-3-carboxylate

Reaction Mechanisms and Conditions

The final step in the synthesis of this compound is the hydrazinolysis of the corresponding ester. This is a nucleophilic acyl substitution reaction where the nucleophilic nitrogen of hydrazine (B178648) hydrate (B1144303) attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out by refluxing the ethyl or methyl isoquinoline-3-carboxylate with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol (B129727). mq.edu.au

The general mechanism involves the following steps:

Nucleophilic attack: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the carbonyl carbon of the ester.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

Proton transfer: A proton is transferred from the positively charged nitrogen to the alkoxy group.

Elimination of the leaving group: The alkoxy group (e.g., ethoxide) is eliminated as the leaving group, and the carbonyl double bond is reformed.

Deprotonation: A final deprotonation step yields the stable this compound and an alcohol byproduct.

The reaction conditions for this transformation are generally straightforward.

ReactantReagentSolventTemperatureReaction TimeProduct
Ethyl isoquinoline-3-carboxylateHydrazine hydrate (excess)Ethanol or MethanolRefluxSeveral hoursThis compound

The use of excess hydrazine hydrate helps to drive the reaction to completion. rsc.org Upon cooling the reaction mixture, the solid this compound often precipitates and can be collected by filtration.

Derivatization Strategies of this compound

The presence of the reactive hydrazide functional group (-CONHNH₂) makes this compound a versatile starting material for a variety of chemical transformations, leading to the synthesis of numerous derivatives with diverse heterocyclic cores.

Formation of Hydrazones and Schiff Bases

The terminal amino group of the hydrazide is nucleophilic and readily condenses with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of this compound and the corresponding carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govmdpi.com

For example, the reaction of quinoline-3-carbohydrazide (B3054276) with various substituted benzaldehydes, such as 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde, has been reported to yield the corresponding Schiff base ligands. uq.edu.aumdpi.com These hydrazones are not only stable compounds in their own right but also serve as important intermediates for further transformations.

The general reaction is as follows:

This compound + R-CHO (Aldehyde) → Isoquinoline-3-carbonyl-N'-ylidene-hydrazine (Hydrazone) + H₂O

These hydrazone derivatives possess multiple coordination sites (the quinoline (B57606) nitrogen, carbonyl oxygen, and azomethine nitrogen) and have been extensively used as ligands for the synthesis of metal complexes. uq.edu.aumdpi.comresearchgate.net

Cyclocondensation Reactions and Heterocyclic Ring Annulation

This compound is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the carbohydrazide with a reagent containing two electrophilic centers, leading to the formation of a new ring fused to or substituted on the isoquinoline core.

Synthesis of 1,3,4-Oxadiazoles: One of the most common applications of carbohydrazides is their conversion into 1,3,4-oxadiazoles. This can be achieved through several methods. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with an alkylating agent or further cyclization, can yield substituted 1,3,4-oxadiazoles. benthamdirect.com Another route involves the oxidative cyclization of the corresponding hydrazones. For example, hydrazones derived from this compound can be cyclized using oxidizing agents to form 2,5-disubstituted 1,3,4-oxadiazoles. rdd.edu.iq

Synthesis of 1,2,4-Triazoles: The carbohydrazide moiety can also be utilized to construct 1,2,4-triazole (B32235) rings. Reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate is a common strategy. researchgate.net Alternatively, reaction with orthoesters can also lead to the formation of the 1,2,4-triazole ring.

Synthesis of Pyrazoles: Cyclocondensation of hydrazides with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazoles. nih.govnih.gov this compound can react with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form pyrazole (B372694) derivatives attached to the isoquinoline-3-carbonyl group.

The following table summarizes some of the cyclocondensation reactions of this compound.

ReagentResulting Heterocycle
Carbon disulfide / KOH1,3,4-Oxadiazole-2-thiol
Carboxylic acids / Dehydrating agent2,5-Disubstituted 1,3,4-oxadiazole
Isothiocyanates1,2,4-Triazole-5-thione
1,3-Diketones (e.g., acetylacetone)Pyrazole

Functional Group Transformations and Analog Synthesis

Beyond the formation of five-membered heterocycles, the carbohydrazide and its hydrazone derivatives can undergo a variety of other functional group transformations to generate a diverse range of analogs.

The hydrazide can be converted to the corresponding acyl azide, which is a versatile intermediate for the synthesis of amides, ureas, and carbamates via Curtius rearrangement. The hydrazone derivatives can also be subjected to various reactions. For instance, the C=N bond of the hydrazone can be reduced to a C-N single bond, yielding the corresponding hydrazine derivative.

Furthermore, the isoquinoline ring itself can be modified. For example, N-alkylation of the isoquinoline nitrogen can be performed to introduce additional diversity. The synthesis of various substituted quinoline-based hydrazide-hydrazone analogs has been reported, where modifications are made to both the quinoline core and the hydrazone moiety. mq.edu.au These transformations allow for the fine-tuning of the molecule's properties and the exploration of a wider chemical space.

Novel and Green Synthetic Approaches for Isoquinoline Derivatives

The synthesis of isoquinoline derivatives has traditionally relied on established methods like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. rsc.org While effective, these classical routes often present challenges from a green chemistry perspective, frequently requiring harsh conditions, strong acids (e.g., POCl₃ or P₂O₅), toxic reagents, and hazardous solvents, which can lead to environmentally detrimental byproducts and poor atom economy. rsc.orgrsc.orgresearchgate.net In response to the growing need for sustainable chemical practices, significant research has focused on developing novel, eco-friendly synthetic methodologies for accessing isoquinoline frameworks. rsc.orgresearchgate.netnih.gov These modern approaches prioritize the use of benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes. rsc.orgnih.gov

Recent innovations in the green synthesis of isoquinolines include advancements in photocatalysis, microwave-assisted synthesis, the use of recyclable and metal-free catalysts, and solvent-free reaction conditions. nih.gov These methods aim to reduce waste, lower energy consumption, and eliminate the use of toxic substances. nih.govresearchgate.net

One notable strategy involves the use of microwave irradiation to accelerate reactions, often in conjunction with greener solvents. For example, Deshmukh et al. developed an efficient method for synthesizing isoquinolines and isoquinolinones using a recyclable homogeneous ruthenium catalyst in Polyethylene glycol (PEG-400) under microwave irradiation. rsc.orgnih.gov This approach avoids the need for external oxidants and achieves high yields in significantly reduced reaction times of 10–15 minutes. rsc.orgnih.gov

Visible-light photocatalysis represents another significant advancement, offering a metal-free and energy-efficient route to isoquinoline scaffolds. rsc.orgnih.gov Yuan et al. introduced a method using inexpensive organic dyes as visible-light photoredox catalysts. nih.gov This process generates iminyl radicals that undergo intramolecular cyclization to form the isoquinoline core under mild conditions. rsc.orgnih.gov Similarly, Wang et al. reported a metal-free, visible-light-induced radical cascade reaction for synthesizing CF₃-containing isoquinolinones, utilizing sodium trifluoromethanesulfinate as an inexpensive radical source in an additive-free system. rsc.org

The development of novel and recyclable catalytic systems is a cornerstone of green synthetic chemistry. T. Zhang et al. reported a sustainable, metal-free method using reusable Lewis acidic ionic liquids (LAILs) as catalysts for the synthesis of alkylated isoquinoline-1,3-(2H,4H)-diketones. rsc.org In another approach, Rawat et al. utilized a novel CuO@NiO nanocatalyst for synthesizing indeno-isoquinolinone derivatives in ethylene (B1197577) glycol, a biodegradable solvent. rsc.org This method features high yields, short reaction times, and excellent green chemistry metrics. rsc.org Furthermore, multi-component reactions (MCRs) conducted in environmentally benign solvents like water are gaining prominence. S. Amiri et al. developed a four-component reaction to synthesize pyrimido-isoquinoline derivatives in water at room temperature using a KF/CP@MWCNTs nanocatalyst, which offers high yields and easy catalyst recovery. rsc.org

These innovative strategies demonstrate a significant shift towards more sustainable and efficient synthesis of the isoquinoline core, which is central to compounds like this compound.

MethodologyCatalyst/ReagentSolvent/ConditionsKey FindingsYieldReference
Microwave-Assisted C–H/N–N ActivationRuthenium Catalyst / KPF₆PEG-400, 150–160 °C, 10–15 minEfficient synthesis of isoquinolines and isoquinolinones; recyclable catalyst system; avoids external oxidants.62–92% rsc.orgnih.gov
Visible-Light Photoredox CatalysisInexpensive Organic DyesVisible lightSustainable and efficient metal-free approach via nitrogen-centered radical cyclization.Not Specified rsc.orgnih.gov
Visible-Light Induced Radical CascadeSodium trifluoromethanesulfinate (CF₃SO₂Na) / Eosin BAir, no additivesMetal-free, eco-friendly, and cost-effective synthesis of CF₃-containing isoquinolinones.Moderate to good rsc.org
Radical-Cascade Alkylation and CyclizationReusable Lewis Acidic Ionic Liquids (LAILs)Not SpecifiedSustainable and metal-free method for synthesizing alkylated isoquinoline-1,3-(2H,4H)-diketones.Not Specified rsc.org
Four-Component ReactionKF/CP@MWCNTs NanocatalystWater, Room TemperatureGreen and efficient synthesis of pyrimido-isoquinoline derivatives with high yields and easy catalyst recovery.High rsc.org
Base/Additive-Free ReactionCuO@NiO NanocatalystEthylene GlycolHigh yields, broad substrate scope, short reaction time, and excellent green chemistry metrics.High rsc.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the connectivity and chemical environment of each atom within a molecule.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

While specific experimental data for isoquinoline-3-carbohydrazide is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the known spectral data of the parent isoquinoline (B145761) molecule and the expected electronic effects of the carbohydrazide (B1668358) substituent at the 3-position.

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the isoquinoline ring and the hydrazide group. The protons on the benzene (B151609) portion of the isoquinoline core (H-5, H-6, H-7, H-8) would typically appear in the aromatic region (δ 7.5-8.5 ppm). The protons on the pyridine (B92270) ring (H-1, H-4) would also be in this region, often at the lower field end due to the electron-withdrawing effect of the nitrogen atom. The H-1 and H-4 protons are anticipated to be singlets. The protons of the hydrazide group (-NHNH₂) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts of the nine carbons of the isoquinoline ring are influenced by the electronegative nitrogen and the attached carbohydrazide group. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield (typically δ 160-170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Values for the isoquinoline core are based on published data for the parent compound. Shifts for this compound are predicted and will vary based on solvent and experimental conditions.)

Position ¹H NMR (Predicted) ¹³C NMR (Predicted)
1~9.3 (s)~152
3-~145
4~8.2 (s)~120
4a-~129
5~8.0 (d)~128
6~7.7 (t)~127
7~7.8 (t)~130
8~8.1 (d)~127
8a-~135
C=O-~165
NHbroad s-
NH₂broad s-

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the benzene ring (H-5/H-6, H-6/H-7, H-7/H-8).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton signal of the isoquinoline ring to its corresponding carbon atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic nature of the molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. Two or three sharp bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups. A strong absorption band around 1640-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the hydrazide. The spectrum would also show characteristic C=C and C=N stretching vibrations for the isoquinoline ring in the 1450-1620 cm⁻¹ region, as well as C-H stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine/Amide)Stretch3200-3400
C-H (Aromatic)Stretch3000-3100
C=O (Amide I)Stretch1640-1680
C=C, C=N (Ring)Stretch1450-1620
N-H (Amide II)Bend1510-1550

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), reveals information about the conjugated electronic system of the molecule. Isoquinoline itself displays multiple absorption bands characteristic of its π-electron system. The introduction of the carbohydrazide group, a chromophore, is expected to cause shifts in the absorption maxima (λ_max) and potentially introduce new bands corresponding to n→π* and π→π* electronic transitions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₉N₃O) is approximately 187.20 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation pattern would be characteristic of the isoquinoline core and the carbohydrazide side chain. Common fragmentation pathways for isoquinoline alkaloids involve the cleavage of the isoquinoline ring system. The carbohydrazide group could undergo fragmentation through the loss of ammonia (B1221849) (NH₃), the N₂H₃ radical, or the entire hydrazide group, leading to characteristic daughter ions that help to confirm the structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound has not been reported in the reviewed literature, analysis of related isoquinoline derivatives provides insight into the expected structural features. eurjchem.comsemanticscholar.org An X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the conformation of the carbohydrazide substituent relative to the ring. Furthermore, it would provide invaluable information on the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the hydrazide, which dictate the crystal packing and the supramolecular architecture in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoquinoline-3-carbohydrazide derivatives, DFT calculations are employed to predict a range of molecular properties.

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For isoquinoline (B145761) derivatives, methods like B3LYP with basis sets such as 6-31G** are commonly used to calculate the ground state molecular geometries. researchgate.net These calculations provide optimized bond lengths and bond angles that are often in good agreement with experimental values obtained from X-ray crystallography. mdpi.com

Conformational analysis, also performed using these methods, investigates the different spatial arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to different conformers. Studies on related systems, such as 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, have used NMR methods alongside computational analysis to characterize conformational states, revealing distorted conformations and equilibria between chair and twist forms in solution. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Related Hydrazide Compound Note: Data is illustrative of typical DFT calculation outputs for similar structures.

Parameter Bond/Angle Calculated Value (B3LYP/6-311G**)
Bond Length C=O 1.23 Å
N-N 1.38 Å
C=N (imine) 1.29 Å
Bond Angle C-C-N (ring) 120.5°
O=C-N 122.8°
C-N-N 118.9°

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgpmf.unsa.ba

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netpmf.unsa.ba Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. scirp.orgpmf.unsa.ba DFT calculations are used to determine the energies of these orbitals. For isoquinoline-based derivatives, studies have shown that introducing electron-withdrawing groups can lower the energy gap, enhancing intramolecular charge transfer (ICT), a property relevant for applications in nonlinear optics. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Quinoline (B57606)/Isoquinoline Systems

Compound System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Quinoline -6.646 -1.816 4.83
Isoquinoline Derivative (MPBIR) -5.762 -1.938 3.824
Isoquinoline Derivative (MPBID4) -6.225 -3.146 3.079

Source: Data synthesized from multiple studies for illustrative purposes. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. chemrxiv.org

The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For molecules containing heteroatoms like oxygen and nitrogen, such as this compound, the MEP map highlights these atoms as centers of negative potential, indicating their role in forming hydrogen bonds and other electrostatic interactions.

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of fundamental vibrational modes. mdpi.com

For quinoline and isoquinoline derivatives, DFT calculations can accurately predict the frequencies for characteristic functional groups. For instance, the stretching vibrations for N-H, C=O, and C=N bonds in hydrazone structures are well-defined. mdpi.comresearchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor is typically applied to improve the correlation with experimental spectra. mdpi.com These theoretical predictions are crucial for confirming the molecular structure and understanding the vibrational dynamics of the compound. researchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies for Related Hydrazide Moieties (cm⁻¹)

Vibrational Mode Predicted Frequency (DFT) Experimental Frequency (FT-IR)
N-H Stretch ~3524 ~3375-3404
C=O Stretch ~1624-1647 ~1655-1664
C=N Stretch ~1611 ~1593-1611
N-N Stretch ~1159 ~1055-1108

Source: Data synthesized from multiple studies for illustrative purposes. mdpi.comresearchgate.net

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov It is a key tool in drug design for understanding and predicting how potential drug candidates interact with biological targets at a molecular level.

For derivatives of this compound, molecular docking studies are performed to predict their binding modes within the active sites of various protein targets, such as enzymes or receptors. nih.govnih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the protein's binding pocket. researchgate.net

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. mdpi.com For example, docking studies on quinoline-based inhibitors have revealed crucial hydrogen bonding with residues like tryptophan and tyrosine in the active sites of kinases. mdpi.com By analyzing these binding modes, researchers can understand the structural basis for a compound's biological activity and rationally design new derivatives with improved potency and selectivity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Derivations

The exploration of this compound and its derivatives has revealed critical insights into their structure-activity relationships (SAR), guiding the development of compounds with enhanced biological activities. SAR studies systematically investigate how chemical modifications to a core structure influence its interaction with biological targets and, consequently, its therapeutic or biological effects. For isoquinoline-based compounds, these studies have been pivotal in optimizing their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

The isoquinoline nucleus is a versatile scaffold, and its biological activity can be significantly modulated by the introduction of various substituents at different positions. For instance, in the context of antimicrobial agents, the derivatization of the core structure has led to compounds with potent activity against various bacterial and fungal strains. Studies on related quinoline hydrazone derivatives have shown that the nature and position of substituents on the quinoline ring are crucial for their antibacterial efficacy against pathogens like Staphylococcus aureus. mdpi.commdpi.com The structural versatility of the quinoline and isoquinoline rings allows them to target multiple bacterial mechanisms, including DNA gyrase. mdpi.com

Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elucidated these relationships. For a series of pyrimido-isoquinolin-quinones, these models demonstrated that steric, electronic, and hydrogen-bond acceptor properties are key contributors to their antibacterial activity. mdpi.com The findings suggest that short, bulky, and electron-rich groups with hydrogen bond accepting capabilities on the aromatic rings are favorable for enhanced biological activity. mdpi.com

The following table summarizes key SAR findings for isoquinoline and related carbohydrazide (B1668358) derivatives from various studies.

Core ScaffoldModificationEffect on Biological ActivityTarget/Application
Tetrahydrothieno[2,3-c]isoquinolineFormation of a carbohydrazide moiety from an esterServes as a key intermediate for further cyclization to produce pyrazolyl derivatives. nih.govAntimicrobial
Pyrazolo[3,4-c]isoquinolineSubstitution on the pyrazole (B372694) and isoquinoline ringsModulates inhibitory potency against B-Raf(V600E) kinase. researchgate.netAnticancer (Melanoma)
Pyrimido-isoquinolin-quinoneIntroduction of bulky, electron-rich groups with H-bond acceptor capabilityIncreases antibacterial activity. mdpi.comAntibacterial (MRSA)
1,3-Disubstituted-3,4-dihydroisoquinolineVariation of substituents at positions 1 and 3Influences spasmolytic activity. mdpi.comSpasmolytic
4-Aminoquinoline-hydrazoneHybridization with isatin (B1672199) moietyCreates promising antibacterial agents. mdpi.comAntibacterial

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide profound insights into the stability of ligand-target complexes and the conformational dynamics that govern molecular recognition and binding affinity. For derivatives of this compound, these simulations have been instrumental in validating docking poses, understanding binding mechanisms, and predicting the stability of interactions with biological targets such as kinases and other enzymes. mdpi.comphyschemres.org

A key aspect of MD simulations is the analysis of the stability of the protein-ligand complex. This is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. mdpi.com For example, MD simulations performed on quinoline-3-carboxamides (B1200007) targeting DNA damage and response (DDR) kinases confirmed the stability of the secondary structure of the protein-ligand complexes throughout 100-nanosecond simulations. mdpi.com

Furthermore, MD simulations can reveal the specific interactions that contribute to binding stability, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com Studies on pyrazole-3-carbohydrazide derivatives showed that the most active compounds formed more stable hydrogen bonds with key residues, like Lys192, in the target's binding site and exhibited smaller changes in Gibbs free energy (ΔG) throughout the simulation. nih.gov Analysis of hydrogen bond patterns over time can highlight crucial interactions for maintaining the ligand's bioactive conformation. mdpi.com

Conformational dynamics, or how the structures of the ligand and protein change over time, are also a critical output of MD simulations. These simulations can show how a flexible ligand adapts its conformation to fit optimally within a binding pocket or how the protein itself may undergo conformational changes upon ligand binding. researchgate.netcarta-evidence.org In some cases, free rotation around certain bonds within the ligand can lead to conformational interconversion during the simulation, which can be essential for achieving the most favorable binding pose. mdpi.com

The following table summarizes findings from various MD simulation studies on isoquinoline-related compounds, highlighting the insights gained into ligand-target stability and dynamics.

Compound ClassBiological TargetKey Findings from MD SimulationsSimulation Parameters
Quinoline-based analoguesEGFR and VEGFR-2Confirmed the importance of key residues (Met769, Lys721) for dual activity and showed favorable stability of the lead compound in the VEGFR-2 receptor. nih.gov50 ns simulation
Quinoline-3-carboxamidesATM KinaseProtein-ligand complex was stable throughout the simulation; analysis of RMSD confirmed secondary structure stability. mdpi.com100 ns simulation
1,5-Diaryl pyrazole derivativesCannabinoid receptor 1 (CB1)Most active compounds showed smaller ΔG values and more stable hydrogen bonds with the target. nih.govNot specified
Styrylquinoline derivativesCyclin-dependent kinase 2 (CDK2)Used to test the dynamic performance and strength of high-activity molecules within the enzyme's active site. physchemres.orgNot specified
Isoxazole derivativesFarnesoid X Receptor (FXR)Revealed that conformational motions of specific protein loops were crucial for stability and ligand activity; identified key hydrophobic and hydrogen bond interactions. mdpi.comNot specified

Reactivity Profiles and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group (-CO-NH-NH₂) is the primary center of nucleophilic reactivity in the isoquinoline-3-carbohydrazide molecule. It contains two nitrogen atoms, each with a lone pair of electrons. However, the terminal amino group (-NH₂) is significantly more nucleophilic and basic than the nitrogen atom adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl group reduces the electron density on the adjacent nitrogen, diminishing its nucleophilicity. nih.gov

The primary nucleophilic reactions of the hydrazide moiety involve the terminal -NH₂ group attacking various electrophiles. A quintessential example is the condensation reaction with aldehydes and ketones. In these reactions, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone derivative after the elimination of a water molecule. rdd.edu.iqnih.gov This reaction is a cornerstone for the synthesis of a wide array of derivatives.

While the hydrazide moiety is predominantly nucleophilic, the hydrogen atoms of the -NH-NH₂ group can exhibit weak acidity and be abstracted by a strong base, allowing for subsequent electrophilic attack on the nitrogen. However, the most characteristic reactions are driven by its nucleophilic character.

Table 1: Representative Reactions of the Hydrazide Moiety

Reactant Reagent Product Type
This compound Aromatic Aldehyde N'-Arylmethylene-isoquinoline-3-carbohydrazide (Hydrazone)

Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this system towards substitution is polarized. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring (referred to as the carbocyclic ring) is more electron-rich and undergoes electrophilic substitution. slideshare.net

Electrophilic Aromatic Substitution: Electrophilic attacks, such as nitration, halogenation, and sulfonation, occur preferentially on the carbocyclic portion of the isoquinoline ring. The preferred positions for substitution are C5 and C8. youtube.com The presence of the carbohydrazide (B1668358) group at the C3 position, being an electron-withdrawing group, deactivates the entire ring system towards electrophilic attack. However, substitution, if forced under harsh conditions, is still expected to occur at the C5 and C8 positions.

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is the site for nucleophilic aromatic substitution, particularly at the C1 and C3 positions. youtube.comiust.ac.ir In this compound, the substituent is already at the C3 position. Nucleophilic attack is most likely to occur at the C1 position, especially if a suitable leaving group were present or if the reaction proceeds via an addition-elimination mechanism facilitated by strong nucleophiles.

Reaction Mechanisms of Cyclization and Condensation Pathways

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, primarily through condensation followed by intramolecular cyclization. The hydrazide moiety provides the necessary nucleophilic centers to react with difunctional electrophiles, leading to the formation of stable five-membered rings.

Mechanism of Pyrazole (B372694) Formation: One of the most common cyclization pathways is the reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752), to form pyrazole derivatives. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a two-step mechanism. nih.govyoutube.com

Condensation: The terminal nucleophilic nitrogen of the hydrazide attacks one of the carbonyl groups of the 1,3-diketone. This is followed by dehydration to form an intermediate hydrazone.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the second carbonyl group. This forms a five-membered cyclic intermediate.

Dehydration: A final dehydration step occurs, leading to the elimination of a water molecule and the formation of the stable, aromatic pyrazole ring.

Mechanism of 1,3,4-Oxadiazole Formation: The synthesis of 1,3,4-oxadiazoles from this compound is frequently achieved by reacting it with carbon disulfide in a basic medium (e.g., ethanolic potassium hydroxide). benthamdirect.com

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide attacks the electrophilic carbon of carbon disulfide (CS₂). The presence of a base facilitates the formation of a dithiocarbazate salt intermediate.

Intramolecular Cyclization: The oxygen atom of the hydrazide's carbonyl group acts as a nucleophile, attacking the intermediate. This step leads to the elimination of hydrogen sulfide (B99878) (H₂S) and the closure of the five-membered ring.

Tautomerization: The resulting intermediate, a 1,3,4-oxadiazole-2-thiol, is formed. This compound exists in tautomeric equilibrium with its thione form.

These cyclization reactions highlight the synthetic versatility of this compound as a building block for more complex heterocyclic structures.

Table 2: Cyclization Reactions of this compound

Reagent Conditions Resulting Heterocycle
Acetylacetone (a 1,3-diketone) Reflux in Ethanol (B145695) Pyrazole
Carbon Disulfide Ethanolic KOH 1,3,4-Oxadiazole-2-thiol

Coordination Chemistry of Isoquinoline 3 Carbohydrazide and Its Derivatives

Synthesis of Metal Complexes

The synthesis of metal complexes involving isoquinoline-3-carbohydrazide derivatives typically follows a multi-step process. The initial step often involves the preparation of the specific ligand, which may be the carbohydrazide (B1668358) itself or, more commonly, a Schiff base derivative formed by its condensation with an aldehyde or ketone.

Ligand Synthesis: The parent carbohydrazide can be synthesized via the hydrazinolysis of a corresponding ester. For instance, a carbohydrazide derivative has been successfully prepared by reacting the appropriate ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux conditions nih.gov. To create more complex Schiff base ligands, the resulting carbohydrazide is then reacted with an aldehyde (e.g., 2-nitrobenzaldehyde, salicylaldehyde) in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid, followed by refluxing for several hours nih.govmdpi.com. This reaction replaces the primary amine hydrogens of the hydrazide with an alkylidene or arylidene group, creating a new C=N (azomethine) bond which can act as a coordination site.

Complex Formation: The general procedure for synthesizing the metal complexes involves reacting the synthesized ligand with a metal salt, such as a metal(II) chloride or sulfate, in a suitable solvent like ethanol or methanol (B129727) nih.govmdpi.com. The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. In some cases, a base like sodium acetate (B1210297) is added to adjust the pH and facilitate the deprotonation and coordination of the ligand nih.gov. The resulting solid complex is then filtered, washed with the solvent, and dried. This method has been used to prepare complexes with a range of metal ions, including Cu(II), Co(II), Ni(II), and Zn(II) nih.gov.

Characterization of Coordination Compounds

Infrared (FTIR) Spectroscopy: FTIR is a fundamental tool for determining which of the ligand's functional groups are involved in coordination. A key indicator of complexation is the shift in the vibrational frequencies of the carbonyl (C=O) and azomethine (C=N) groups. Upon coordination of the carbonyl oxygen and azomethine nitrogen to the metal center, a shift in their respective absorption bands to lower or higher wavenumbers is typically observed, confirming their role as donor sites mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), or Co(III), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution nih.govmdpi.com. The chemical shifts of protons and carbons near the coordination sites are altered upon complexation compared to the free ligand. For example, in the ¹H NMR spectrum of a Schiff base ligand, the signal for the azomethine proton (-CH=N-) is often significantly shifted upon coordination to a metal ion nih.govmdpi.com.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques are crucial for determining the geometry of complexes containing paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)). The position and number of d-d transition bands in the UV-Vis spectrum, along with the measured magnetic moment, help in assigning the geometry, which can be octahedral, tetrahedral, or square planar researchgate.net.

Elemental Analysis: This analysis is used to determine the empirical formula of the complex, providing the stoichiometric ratio of the metal to the ligand, which is essential for proposing a final structure mdpi.com.

The table below summarizes the characterization techniques and their typical findings for such coordination compounds.

TechniqueAnalytePurposeTypical Findings
FTIR Spectroscopy Solid ComplexIdentify coordinating functional groupsShift in ν(C=O) and ν(C=N) bands upon complexation.
NMR Spectroscopy Diamagnetic Complex in SolutionDetermine solution-state structureChange in chemical shifts of protons/carbons near donor atoms.
UV-Vis Spectroscopy Paramagnetic Complex in SolutionInvestigate electronic transitionsd-d transition bands indicate coordination geometry.
Magnetic Susceptibility Solid ComplexDetermine number of unpaired electronsMagnetic moment value helps confirm the geometry of the complex.
Elemental Analysis Solid ComplexConfirm stoichiometryProvides the experimental percentages of C, H, N, and metal.

Chelation Properties and Donor Atoms

This compound and its Schiff base derivatives are versatile chelating agents capable of coordinating to a central metal ion through multiple donor atoms, forming stable metallacyclic rings. The specific donor atoms involved depend on the exact structure of the ligand and the reaction conditions.

For Schiff base derivatives of carbohydrazides, coordination commonly occurs in a bidentate or tridentate fashion. The most frequent donor atoms are the nitrogen of the azomethine group (-C=N-) and the oxygen of the carbonyl group (-C=O) mdpi.comresearchgate.net. FTIR studies on related quinoline-3-carbohydrazide (B3054276) complexes confirm that the ligand coordinates through the azomethine nitrogen and carbonyl oxygen mdpi.com. The isoquinoline (B145761) nitrogen can also participate in coordination, although it is sometimes found to be a weaker coordinating site compared to the azomethine nitrogen mdpi.com. This multi-point attachment results in the formation of stable five- or six-membered chelate rings with the metal ion, an entropically favorable process known as the chelate effect.

In other derivatives, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the ligand acts as a bidentate agent, coordinating through the nitrogen atom of the tetrahydroisoquinoline ring and an oxygen atom from the carboxylate group mdpi.com. This versatility highlights the modular nature of the isoquinoline scaffold in designing ligands for specific coordination environments.

Ligand TypePotential Donor AtomsCommon Coordination Mode
This compound (Schiff Base)Azomethine Nitrogen, Carbonyl Oxygen, Isoquinoline NitrogenBidentate (N,O) or Tridentate (N,N,O)
Tetrahydroisoquinoline-3-carboxylic AcidRing Nitrogen, Carboxylate OxygenBidentate (N,O)

Applications of Metal Complexes in Catalysis and Biochemical Research

Metal complexes derived from this compound and its analogs have shown significant potential in both catalysis and biochemical research. The ability to tune the electronic and steric properties of the ligand allows for the development of complexes with specific functionalities.

Applications in Catalysis: Complexes based on the isoquinoline framework have been successfully employed as catalysts in various organic transformations.

Epoxidation Reactions: Oxorhenium(V) complexes incorporating isoquinoline carboxylic acid ligands have been shown to catalyze the epoxidation of cyclooctene (B146475) using tert-butylhydroperoxide as an oxidant, achieving yields up to 68% rsc.org.

Hydrogenation and Dehydrogenation: Iridium(III) complexes with isoquinoline carboxamide-based ligands have been developed as highly efficient catalysts for the hydrogenation of CO₂ to formate (B1220265) and the reverse reaction, the dehydrogenation of formic acid, both in aqueous media researchgate.net.

Enantioselective Reactions: Coordination compounds of Cu(II) and Co(II) with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been tested as catalysts in the enantioselective nitroaldol (Henry) reaction mdpi.com.

Applications in Biochemical Research: The biological activity of isoquinoline derivatives can be enhanced upon chelation with metal ions.

Antimicrobial Activity: Derivatives such as piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which are synthesized from a carbohydrazide precursor, have demonstrated promising in vitro antibacterial and antifungal activity against a panel of pathogenic microbes nih.gov. The formation of metal complexes is a well-known strategy for enhancing the efficacy of antimicrobial agents nih.gov.

The table below details some of the specific applications of these metal complexes.

Application AreaMetal Complex / Ligand DerivativeSpecific UseReference
Catalysis Oxorhenium(V)-isoquinoline carboxylateEpoxidation of cyclooctene rsc.org
Catalysis Iridium(III)-isoquinoline carboxamideCO₂ hydrogenation and formic acid dehydrogenation researchgate.net
Catalysis Cu(II)/Co(II)-tetrahydroisoquinoline-3-carboxylic acidEnantioselective nitroaldol reaction mdpi.com
Biochemical Research Thieno[2,3-c]isoquinoline-2-carbohydrazide derivativesAntimicrobial (antibacterial and antifungal) agents nih.gov

Biological Activity and Molecular Mechanisms in Vitro Studies

Antimicrobial Activity

The isoquinoline (B145761) scaffold is a common feature in many compounds exhibiting a wide range of antimicrobial properties.

Various derivatives of isoquinoline have demonstrated notable antibacterial activity through specific molecular mechanisms. A prominent target for these compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. youtube.com For instance, certain isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, showcasing activity even against fluoroquinolone-resistant bacteria. nih.gov These compounds bind to a hydrophobic pocket in the GyrA subunit, leading to an allosteric inhibition of DNA cleavage. nih.gov While this provides a potential mechanism, it is important to note that these studies were not conducted on isoquinoline-3-carbohydrazide itself.

Table 1: DNA Gyrase Inhibitory Activity of Selected Isoquinoline and Pyrazole (B372694) Derivatives

Compound Class Specific Compound Example Target Organism(s) IC₅₀ (µM) Reference
Isoquinoline Sulfonamides LEI-800 E. coli 0.103 nih.gov
Isoquinoline Sulfonamides LEI-800 P. aeruginosa 0.096 nih.gov
N′-Benzoyl-1H-pyrazole-5-carbohydrazide Compound 3k S. aureus 0.15 (µg/mL) nih.gov

Note: The data presented is for related isoquinoline and carbohydrazide (B1668358) derivatives, not this compound.

The antifungal potential of isoquinoline alkaloids has also been a subject of investigation. One of the key mechanisms identified is the targeting of ergosterol (B1671047) biosynthesis. nih.govresearchgate.netpreprints.org Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. nih.gov Certain plant-derived isoquinoline alkaloids have been shown to be potent inhibitors of this pathway. nih.govresearchgate.netpreprints.org These findings suggest a possible, though unverified, antifungal mechanism for compounds containing the isoquinoline core.

Anticancer and Antiproliferative Activity

The isoquinoline nucleus is a key pharmacophore in a number of anticancer agents, with activities attributed to various molecular mechanisms.

Several enzymes crucial for cancer cell proliferation have been identified as targets for isoquinoline derivatives.

Topoisomerase Inhibition: Topoisomerase I (topo I) is a well-established target for cancer therapy, and 3-arylisoquinolines have been developed as potent inhibitors of this enzyme. nih.gov These compounds act by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis. nih.gov Synthetic indenoisoquinolines, which share the 3-arylisoquinoline scaffold, have been extensively studied as non-camptothecin topoisomerase I inhibitors. nih.gov Some pyrazolo[4,3-f]quinoline derivatives have also shown inhibitory activity against both topoisomerase I and IIα. mdpi.com

Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. researcher.lifenih.govnih.gov Various isoquinoline alkaloids have been shown to inhibit different protein kinases, including cyclic AMP-dependent protein kinase (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC). researcher.life The inhibition is often competitive with respect to ATP. researcher.life

Thymidine (B127349) Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme involved in angiogenesis, and its inhibition is a target for anti-angiogenic cancer therapies. nih.govmerckmillipore.comresearchgate.netnih.govmdpi.com Certain isoquinoline analogues have been synthesized and evaluated for their inhibitory activity against E. coli thymidine phosphorylase, with some compounds showing outstanding potential. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Analogues

Compound Class Target Enzyme IC₅₀ (µM) Reference
Isoquinoline Analogues Thymidine Phosphorylase 4.40 - 69.30 nih.gov
Aporphine Isoquinoline Alkaloid (Apomorphine) Protein Kinase A (cAK) 1 researcher.life
Aporphine Isoquinoline Alkaloid (Apomorphine) Myosin Light Chain Kinase (MLCK) 11 researcher.life

Note: This table presents data for various isoquinoline derivatives, not specifically this compound.

Isoquinoline alkaloids have been demonstrated to induce apoptosis and modulate the cell cycle in various cancer cell lines. nih.gov The induction of apoptosis is a key mechanism for the anticancer effects of many compounds. For some isoquinoline alkaloids, apoptosis is triggered through a caspase-dependent pathway, involving the release of cytochrome c and activation of caspase-3. nih.gov While these studies provide insight into the potential anticancer mechanisms of the isoquinoline scaffold, specific mechanistic studies on apoptosis induction and cell cycle modulation by this compound are lacking in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Antiproliferative Potency

The antiproliferative potential of the isoquinoline scaffold has been explored through various structure-activity relationship (SAR) studies, revealing key structural features that govern its cytotoxic activity. Although direct SAR studies on this compound are not extensively detailed in the provided literature, analysis of related isoquinoline derivatives provides significant insights into the pharmacophores responsible for anticancer effects.

A series of derivatives based on a thienoisoquinoline scaffold demonstrated potent activity against several cancer cell lines, including A549 (lung), HeLa (cervical), HCT-116 (colon), and MDA-MB-231 (breast), with IC₅₀ values in the submicromolar range. nih.gov SAR studies on these compounds identified crucial elements for their activity. Further investigation into the mechanism of the lead compound from this series indicated that it induces mitotic arrest by disrupting microtubules. nih.gov In vitro assays confirmed that the compound binds to the colchicine (B1669291) site of tubulin, suggesting this as a key mechanism for its antiproliferative effects. nih.gov

Another class of related compounds, the fused pyrrolo[2,1-a]isoquinolines, which include the natural marine alkaloids known as lamellarins, are recognized for their potent cytotoxic and topoisomerase inhibitory activities. nih.gov SAR studies on lamellarin derivatives have highlighted several important structural features:

Lactone Ring: The presence of a pentacyclic system that includes a lactone ring is considered an important structural feature for cytotoxicity. nih.gov

Methoxy-acetophenone Moiety: This part of the molecule has been identified as a critical determinant for the inhibition of breast cancer resistance protein (BCRP), an efflux transporter involved in multidrug resistance. nih.gov

Glycosylation: Attaching glycosyl groups at various positions on the lamellarin D scaffold has produced derivatives with potent anti-proliferation activities against cell lines like HCT116 and HepG2, with some compounds showing IC₅₀ values in the nanomolar range (10-24 nM). nih.gov

Derivatives of 1,3-diiminoisoindoline (B1677754) carbohydrazide have been investigated for their antimalarial activity against Plasmodium falciparum. An initial hit compound showed an IC₅₀ value below 100 nM. researchgate.net Subsequent synthesis and evaluation of derivatives led to the establishment of a structure-activity relationship and an improvement in potency, with the most active compound exhibiting an IC₅₀ value of 18 nM. researchgate.net

Table 1: SAR Insights for Antiproliferative Activity of Isoquinoline-Related Scaffolds
ScaffoldKey Structural Feature/ModificationImpact on Antiproliferative ActivityMechanism/TargetReference
ThienoisoquinolineSpecific pharmacophores identified through derivative synthesisPotent activity (submicromolar IC₅₀) against A549, HeLa, HCT-116, MDA-MB-231Microtubule disruption; binding to colchicine site of tubulin nih.gov
Pyrrolo[2,1-a]isoquinoline (Lamellarins)Presence of a lactone ring in the pentacyclic systemConsidered important for cytotoxicityTopoisomerase inhibition nih.gov
Pyrrolo[2,1-a]isoquinoline (Lamellarins)Methoxy-acetophenone moietyCritical for inhibition of BCRP efflux pumpBCRP inhibition nih.gov
Pyrrolo[2,1-a]isoquinoline (Lamellarins)Glycosylation at C-8, C-14, or C-20 positionsPotent anti-proliferation activity (nanomolar IC₅₀)Not specified nih.gov
1,3-Diiminoisoindoline carbohydrazideDerivative synthesis based on initial hitImproved antimalarial potency (IC₅₀ down to 18 nM)Inhibition of Plasmodium falciparum growth researchgate.net

Anti-inflammatory Mechanisms

Isoquinoline alkaloids and their derivatives are known to possess significant anti-inflammatory properties, acting through various molecular mechanisms to modulate inflammatory responses in vitro. researchgate.netresearchgate.net These compounds can interfere with the expression and function of key pro-inflammatory mediators and signaling pathways. mdpi.com

One of the primary mechanisms of action is the inhibition of the nuclear factor kappa-B (NF-κB) pathway. mdpi.com For instance, the isoquinoline alkaloid litcubanine was shown to reduce the activation of inflammatory macrophages induced by lipopolysaccharide (LPS) via the NF-κB pathway. mdpi.com This inhibition leads to a downstream reduction in the levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). mdpi.com Similarly, the alkaloid tetrandrine (B1684364) demonstrated the ability to inhibit the release of TNF-α, IL-6, and nitric oxide in LPS-activated microglial cells. mdpi.com

Another critical target for the anti-inflammatory effects of isoquinoline alkaloids is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Inhibition of this pathway is a promising host-based strategy for controlling inflammation associated with viral infections. nih.gov The immunomodulatory effects of these alkaloids can also interfere with other canonical signaling pathways, including the JAK/STAT pathway and those related to cyclooxygenase-2 (COX-2). mdpi.com

Table 3: In Vitro Anti-inflammatory Mechanisms of Isoquinoline-Related Compounds
Compound/ClassInhibited PathwayDownstream EffectCell Model/AssayReference
LitcubanineNF-κB PathwayReduced levels of iNOS, TNF-α, IL-1βLPS-activated macrophages mdpi.com
TetrandrinePro-inflammatory mediator releaseInhibited release of TNF-α, IL-6, NOLPS-activated microglial cells mdpi.com
Isoquinoline Alkaloids (General)p38 MAPK PathwayInhibition of a key inflammatory signaling cascadeVarious nih.gov
BerberineMultiple, including JAK/STAT, Kinase pathways, COX-2Broad immunomodulatory effectsVarious mdpi.com

Antioxidant Mechanisms and Free Radical Scavenging

Compounds containing the carbohydrazide functional group, particularly quinoline-3-carbohydrazide (B3054276) which is structurally similar to this compound, have demonstrated significant antioxidant activity in vitro. nih.govresearchgate.net The primary mechanism for this activity is free radical scavenging, which has been evaluated using several standard chemical tests. nih.govresearchgate.net

The radical scavenging activity (RSA) of these compounds has been assessed against:

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical: This stable free radical has a deep purple color that diminishes in the presence of an antioxidant. The reaction can proceed through direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer mechanisms. nih.gov

Hydroxyl radical (OH°): This highly reactive oxygen species (ROS) is implicated in significant cellular damage. nih.govresearchgate.net

Superoxide (B77818) radical (O₂⁻°): The scavenging of this radical is often measured by its ability to reduce nitro blue tetrazolium (NBT). nih.govresearchgate.net

Studies on quinoline-3-carbohydrazide derivatives showed a dose-dependent effect in superoxide radical scavenging assays. nih.govresearchgate.net Similarly, novel synthesized quinoline (B57606) and isoindoline (B1297411) derivatives were evaluated for their ability to scavenge DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide anion radicals. mdpi.com These assays confirmed that the compounds possess radical scavenging capabilities, with one pyridine (B92270) derivative (compound 7d) showing particularly high activity across all three antioxidant assays. mdpi.com

Table 4: Free Radical Scavenging Assays for Isoquinoline-Related Structures
AssayRadical SpeciesPrincipleReference
DPPH Assay2,2-diphenyl-1-picrylhydrazylMeasures the bleaching of DPPH solution upon reduction by an antioxidant. nih.govresearchgate.netmdpi.com
Hydroxyl Radical ScavengingHydroxyl radical (OH°)Evaluates the ability of a compound to neutralize the highly reactive OH° radical. nih.govresearchgate.net
Superoxide Radical ScavengingSuperoxide radical (O₂⁻°)Determines scavenging activity by measuring the inhibition of NBT reduction. nih.govresearchgate.netmdpi.com
ABTS Assay2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cationMeasures the reduction of the pre-formed ABTS radical cation. mdpi.com

Other Enzyme Inhibition Studies (e.g., DPP-IV, leucine (B10760876) aminopeptidase (B13392206), α-glucosidase, protein tyrosine phosphatases)

The isoquinoline scaffold and its derivatives have been investigated as inhibitors of several enzymes relevant to metabolic diseases.

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that is a therapeutic target for type 2 diabetes. nih.govresearchgate.net Recent studies have identified aryl-substituted pyrido[2,1-a]isoquinolines as potentially highly active DPP-IV inhibitors. nih.govresearchgate.net Molecular docking studies of related nih.govmdpi.comthiazino[3,4-a]isoquinolines revealed that these compounds can bind to the active site, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage hyperglycemia. Several studies have shown that isoquinoline-related structures can inhibit α-glucosidase. mdpi.comnih.gov One study on quinoline and isoindoline derivatives found a compound (7d) that displayed noteworthy inhibitory activity against α-glucosidase with an IC₅₀ of 0.07 mM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀: 0.09 mM). mdpi.com Another study on chromene derivatives identified compounds with potent α-glucosidase inhibitory activities, with IC₅₀ values as low as 7.99 µM, significantly stronger than acarbose (IC₅₀: 175.84 µM). nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a target for type 2 diabetes and obesity. nih.govmdpi.com Chromene derivatives have been shown to be strong PTP1B inhibitors, with one compound exhibiting an IC₅₀ of 0.92 µM. nih.gov Kinetic studies revealed that these compounds can act as either competitive or noncompetitive inhibitors of the PTP1B enzyme. nih.gov

Information regarding the inhibition of leucine aminopeptidase by this compound was not prominent in the searched literature.

Table 5: Inhibition of Metabolic Enzymes by Isoquinoline-Related Compounds
Enzyme TargetCompound ClassInhibitory Activity (IC₅₀)Mechanism of InhibitionReference
DPP-IVAryl-substituted pyrido[2,1-a]isoquinolinesPotentially highly activeBinding to active site nih.govresearchgate.net
α-GlucosidasePyridine derivative (7d)0.07 mMNot specified mdpi.com
α-GlucosidaseChromene derivatives7.99 - 81.66 µMNot specified nih.gov
PTP1BChromene derivatives0.92 - 24.17 µMCompetitive and Noncompetitive nih.gov

In Vitro Biochemical Target Engagement and Pathway Analysis

In vitro studies have identified several specific biochemical targets and cellular pathways that are modulated by compounds containing the isoquinoline scaffold. This target engagement is the basis for the diverse biological activities observed.

Viral Proteins: For antiviral activity, the primary target identified is the HIV-1 integrase enzyme. nih.gov Isoquinoline-based allosteric inhibitors engage a specific pocket at the CCD dimer interface, distinct from the active site, leading to dysfunctional, higher-order protein multimerization that halts the viral lifecycle. nih.gov

Cellular Kinases and Signaling Pathways: In the context of anti-inflammatory action, isoquinoline derivatives engage with key nodes in cellular signaling. They have been shown to inhibit the p38 MAPK and NF-κB signaling pathways, which are central regulators of the inflammatory response. mdpi.comnih.gov Target engagement in these pathways leads to a reduction in the production of pro-inflammatory cytokines and enzymes like TNF-α, various interleukins, and iNOS. mdpi.com A pyrazolo-tetrahydroquinolinone scaffold, which is structurally related, was found to be a highly selective inhibitor of glycogen (B147801) synthase kinase 3 (GSK3), a key regulatory kinase in the canonical Wnt pathway and a therapeutic target for multiple indications. acs.org

Structural Proteins: The antiproliferative activity of certain thienoisoquinoline derivatives is due to their direct engagement with tubulin. nih.gov By binding to the colchicine site, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in mitosis and subsequent cell death. nih.gov

Metabolic Enzymes: For antidiabetic effects, isoquinoline-related compounds directly engage the active sites of enzymes such as DPP-IV, α-glucosidase, and PTP1B. mdpi.comnih.govnih.gov Kinetic analysis has confirmed competitive or noncompetitive binding, demonstrating direct target engagement and inhibition of catalytic activity. nih.gov

This body of in vitro work highlights that the isoquinoline core is a privileged scaffold that can be chemically modified to achieve specific engagement with a wide range of biochemical targets, including viral enzymes, cellular kinases, structural proteins, and metabolic enzymes.

Applications in Organic Synthesis and Material Science

Isoquinoline-3-carbohydrazide as a Building Block in Heterocyclic Synthesis

The carbohydrazide (B1668358) group (-CONHNH₂) of this compound is a versatile functional group that serves as a key synthon for the construction of various five-membered heterocyclic rings. This reactivity allows for the facile synthesis of novel compounds incorporating the isoquinoline (B145761) nucleus, which is a recognized pharmacophore in medicinal chemistry. nih.gov The primary reactions involve condensation and subsequent cyclization with appropriate reagents to yield heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Synthesis of 1,3,4-Oxadiazoles: One of the most common applications of acid hydrazides is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govimpactfactor.org The general strategy involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed from this compound. mdpi.com Various dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, can be employed to facilitate this transformation. nih.gov For example, reacting this compound with a carboxylic acid in the presence of a dehydrating agent would yield a 2-(isoquinolin-3-yl)-5-substituted-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazoles: The carbohydrazide moiety is also a precursor for the synthesis of the 1,2,4-triazole (B32235) ring. chemmethod.comnih.govnih.gov A common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to afford a 4,5-disubstituted-1,2,4-triazole-3-thiol. scirp.org For instance, reacting this compound with a suitable isothiocyanate would lead to a thiosemicarbazide that can be cyclized to a triazole-thiol derivative bearing the isoquinoline-3-yl substituent. researchgate.net Another pathway involves reacting the hydrazide with carbon disulfide in a basic medium, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thiol. researchgate.net

Synthesis of Pyrazoles: Pyrazoles can be synthesized by the reaction of a hydrazide derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com The reaction proceeds through condensation and subsequent cyclization to form the pyrazole (B372694) ring. ijtsrd.com Using this compound (or its corresponding hydrazine) in reaction with compounds like acetylacetone (B45752) or other β-diketones provides a direct route to pyrazoles substituted with the isoquinoline moiety. nih.govijtsrd.com

Table 1: Heterocyclic Synthesis Pathways from this compound

Target Heterocycle General Reagents Key Intermediate Ref.
1,3,4-Oxadiazole Carboxylic Acids, Phosphorus Oxychloride N,N'-Diacylhydrazine mdpi.com, nih.gov
1,2,4-Triazole Isothiocyanates, Base Thiosemicarbazide researchgate.net, scirp.org
Pyrazole 1,3-Dicarbonyl Compounds Hydrazone nih.gov, youtube.com

Role in Lead Compound Optimization Strategies (Chemical Modification and Rational Design)

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov this compound serves as an excellent starting point for lead compound optimization through chemical modification and rational drug design. nih.gov

Chemical Modification: The reactive nature of the carbohydrazide group allows for the straightforward synthesis of a large library of derivatives. By reacting this compound with various aldehydes and ketones, a diverse set of hydrazone derivatives can be prepared. hygeiajournal.com These modifications alter the compound's steric and electronic properties, which can be fine-tuned to improve binding affinity, selectivity, and pharmacokinetic properties. Furthermore, the heterocyclic derivatives discussed in the previous section (oxadiazoles, triazoles, etc.) represent another avenue for creating new chemical entities with potentially enhanced biological activity. nih.gov

Rational Design: In rational drug design, knowledge of a biological target is used to design molecules that can interact with it specifically. nih.gov Pharmacophore modeling, a key aspect of rational design, identifies the essential three-dimensional arrangement of functional groups required for biological activity. The isoquinoline ring often acts as a key aromatic feature, while the carbohydrazide moiety and its derivatives can provide crucial hydrogen bond donor and acceptor sites. nih.gov By using this compound as a core scaffold, medicinal chemists can design and synthesize new molecules that fit a specific pharmacophore model, aiming to develop drugs with greater potency and fewer side effects. For example, a quinoline-benzimidazole scaffold bearing various side chains was rationally designed to act as an α-glucosidase inhibitor for managing diabetes. nih.gov

Development of Chemical Derivatization Reagents for Advanced Analytical Techniques

The inherent properties of the isoquinoline nucleus have been exploited to develop specialized reagents for enhancing the sensitivity and selectivity of analytical techniques like mass spectrometry and chromatography.

In liquid chromatography-mass spectrometry (LC-MS), the efficiency of ionization is critical for achieving low detection limits. Some molecules, particularly small, polar metabolites like short-chain fatty acids (SCFAs), exhibit poor ionization in their native form. Chemical derivatization can be used to attach a tag that enhances ionization.

A notable example is the development of 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), an isoquinoline-based derivatization reagent. nih.gov This reagent reacts with carboxylic acids to form stable hydrazides. The DMAQ tag significantly enhances the detection sensitivity in LC-MS analysis of SCFAs. nih.govacs.org The isoquinoline ring, along with the dimethylamino group, provides a readily protonated site, leading to a strong signal in positive ion electrospray ionization (ESI-MS). This strategy allows for the highly accurate and sensitive quantification of low-concentration metabolites in complex biological samples like plasma. nih.gov

Chemical derivatization can also improve the separation of analytes in liquid chromatography. Small, volatile, and highly polar molecules can be difficult to retain and separate on standard reversed-phase columns. By attaching a larger, more hydrophobic derivatization tag, the retention of these analytes can be increased, leading to better chromatographic resolution.

The DMAQ reagent, in addition to enhancing ionization, improves the chromatographic separation of SCFAs. nih.gov The derivatization increases the hydrophobicity of the analytes, allowing for better retention and separation on C18 columns. This improved separation is crucial for distinguishing between isomers, such as 2-methylbutyric acid and 3-methylbutyric acid, which would be challenging to resolve in their underivatized state. nih.gov

Supramolecular Chemistry and Self-Assembly Applications

The structure of this compound contains functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces behind supramolecular self-assembly. The hydrazide moiety is a potent hydrogen bond donor and acceptor, while the flat, aromatic isoquinoline ring is well-suited for π-π stacking interactions.

While specific studies on the self-assembly of this compound are not extensively documented, related structures provide insight into its potential. For instance, nicotinic hydrazide-based amphiphiles have been synthesized and shown to self-assemble into nano-sized vesicles capable of encapsulating drugs. nih.gov The self-assembly process in these systems is driven by the interplay of hydrophilic hydrazide head groups and long lipophilic tails. nih.gov Similarly, this compound could be functionalized with lipophilic chains to create amphiphilic molecules that self-assemble into micelles, vesicles, or other nanostructures in aqueous environments. These assemblies could find applications in drug delivery and nanotechnology. nih.govmdpi.com

Potential in Functional Materials Research (e.g., optical, electronic, catalytic materials)

Isoquinoline derivatives are increasingly being explored for their applications in material science due to their unique electronic and photophysical properties. amerigoscientific.com The ability to tailor the isoquinoline structure allows for the design of materials with specific optical, electronic, and catalytic functions. amerigoscientific.comrsc.org

Optical and Electronic Materials: The extended π-conjugated system of the isoquinoline ring makes its derivatives promising candidates for organic electronic materials. amerigoscientific.com They have been investigated for use in electrochromic devices, where the material changes color upon the application of an electrical potential. nih.gov By modifying the substituents on the isoquinoline ring, the electronic energy levels (HOMO/LUMO) can be tuned, thereby altering the absorption and emission properties of the material. This tunability is crucial for developing materials for organic light-emitting diodes (OLEDs) and sensors. amerigoscientific.com

Catalytic Materials: The nitrogen atom in the isoquinoline ring and the atoms within the carbohydrazide group can act as ligands, coordinating with metal ions to form metal complexes. mdpi.comresearchgate.net These complexes can exhibit catalytic activity. For example, Schiff bases derived from quinoline-3-carbohydrazide (B3054276) have been used to prepare complexes with metals like copper, nickel, and cobalt. mdpi.comuq.edu.au Such metal complexes have been investigated for their potential catalytic applications in various organic transformations. The specific geometry and electronic environment provided by the isoquinoline-based ligand can influence the efficiency and selectivity of the metal catalyst.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research into isoquinoline-3-carbohydrazide and its analogs has primarily focused on its diverse biological activities. The fusion of the isoquinoline (B145761) ring, a core component of many natural alkaloids, with the carbohydrazide (B1668358) linker has yielded compounds with significant therapeutic potential. nih.govwikipedia.org Key contributions are concentrated in several areas:

Antitubercular Activity: A significant body of work has established quinoline (B57606) and isoquinoline carbohydrazide derivatives as potent agents against Mycobacterium tuberculosis. researchgate.net These compounds often function by inhibiting key enzymes essential for the bacterium's survival, such as enoyl-ACP reductase (InhA), a critical component of the mycolic acid biosynthesis pathway. nih.govnih.gov The carbohydrazide moiety is crucial, often acting as a linker to introduce various pharmacophores that enhance binding affinity and efficacy.

Anticancer Properties: Derivatives of this scaffold have demonstrated notable cytotoxic activity against a range of cancer cell lines, including breast cancer and neuroblastoma. nih.govarabjchem.org The mechanisms of action are varied, with some compounds inducing cell cycle arrest, particularly in the G1 phase, and promoting apoptosis. nih.govnih.gov The structural versatility of the isoquinoline core allows for modifications that can target specific pathways involved in tumor progression. univ.kiev.ua

Enzyme Inhibition: The this compound framework has been successfully utilized to design inhibitors for various enzymes. For instance, N-arylidenequinoline-3-carbohydrazide analogs have been identified as inhibitors of β-glucuronidase. scielo.org.mx Furthermore, related isoquinoline sulfonamides have shown potent and selective inhibition of carbonic anhydrase isoforms, some of which are associated with tumors. nih.gov

Antimicrobial and Antioxidant Effects: Beyond specific targets, the scaffold has shown broader antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.gov Additionally, certain quinoline-3-carbohydrazide (B3054276) derivatives have been investigated for their antioxidant properties, demonstrating potential in mitigating oxidative stress-related conditions. researchgate.netnih.gov

The research to date is summarized in the table below, highlighting the range of biological activities investigated.

Biological ActivityTarget/MechanismKey Findings
Antitubercular Enoyl-ACP reductase (InhA) in M. tuberculosisDerivatives exhibit significant minimum inhibitory concentrations, comparable to first-line drugs. researchgate.netnih.gov
Anticancer Induction of G1 cell cycle arrest; ApoptosisPotent cytotoxicity against neuroblastoma and breast cancer cell lines. nih.govnih.gov
Enzyme Inhibition β-Glucuronidase; Carbonic Anhydrases (CA IX, XIV)Analogs show effective inhibition, with potential for isoform selectivity. scielo.org.mxnih.gov
Antimicrobial General bacterial and fungal pathogensBroad-spectrum activity has been reported for various derivatives. nih.gov
Antioxidant Free radical scavenging (DPPH, OH•)Compounds demonstrate dose-dependent radical scavenging capabilities. nih.gov

Unexplored Research Avenues

Despite these advances, the full potential of this compound remains to be tapped. Future research should pivot from discovery to a more nuanced and technologically integrated approach.

While classical synthetic routes have been effective, the exploration of modern synthetic strategies could rapidly expand the chemical space of this compound derivatives. Recent years have seen a surge in powerful synthetic tools for constructing isoquinoline skeletons that are currently underutilized for this specific scaffold. nih.gov Future work could focus on:

Transition-Metal-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation and annulation reactions provide an atom-economical pathway to highly functionalized isoquinolones and isoquinolines from simple starting materials. rsc.orgmdpi.com Applying these methods could allow for the late-stage diversification of complex isoquinoline cores before the introduction of the carbohydrazide moiety, enabling the creation of novel and structurally complex libraries.

Cascade and Multicomponent Reactions: Designing one-pot reactions that combine multiple synthetic steps can improve efficiency and allow for the rapid assembly of diverse molecular architectures. Such strategies would be ideal for generating libraries of derivatives for high-throughput screening.

Current research often reports the biological effects of these compounds without fully elucidating the underlying molecular mechanisms. Future studies must move beyond phenotypic screening to pinpoint specific molecular targets and pathways. This could involve:

Target Identification and Validation: Utilizing proteomics and chemical genetics to identify the specific protein targets with which the most active compounds interact. For anticancer derivatives, this means moving beyond general observations of apoptosis to identifying the specific caspases activated or the signaling pathways (e.g., p53) that are modulated. nih.gov

Understanding Drug Resistance: For antitubercular agents, investigating how resistance might develop is crucial. Studies could explore whether efflux pumps or mutations in the target enzyme (like InhA) affect compound efficacy, as has been studied for related isoniazid (B1672263) hybrids. nih.gov

Computational chemistry has been used for initial docking and QSAR studies, but more sophisticated modeling can rationalize structure-activity relationships (SAR) and guide the design of next-generation compounds with improved potency and selectivity. scielo.org.mx Future efforts should include:

Quantitative Structure-Activity Relationship (3D-QSAR): Employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic modifications would enhance biological activity.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of binding, MD simulations can predict the dynamic behavior of the ligand-receptor complex over time, offering deeper insights into binding stability and the interactions that govern potency.

The convergence of chemistry and biology offers powerful tools to probe the function of small molecules like this compound. Future research could integrate:

Development of Chemical Probes: Synthesizing derivatives appended with reporter tags (e.g., fluorophores or biotin) to visualize their subcellular localization and identify binding partners within the cell.

High-Content Screening: Using automated microscopy and multi-parametric image analysis to simultaneously assess the effects of compounds on multiple cellular features (e.g., cell morphology, organelle health, protein expression), providing a more comprehensive picture of their biological impact.

Broader Impact on Pharmaceutical and Chemical Sciences

The this compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. nih.gov Continued research into this compound class is poised to have a significant impact on the pharmaceutical and chemical sciences. By exploring novel synthetic routes, delving into detailed mechanisms of action, and leveraging advanced computational and chemical biology tools, the scientific community can harness the full therapeutic potential of these versatile molecules. The insights gained will not only drive the development of new drug candidates for cancer, tuberculosis, and other diseases but also contribute to a more fundamental understanding of how small molecules can be designed to modulate complex biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Isoquinoline-3-carbohydrazide derivatives, and how can purity be optimized?

  • Methodological Answer: this compound derivatives are typically synthesized via condensation reactions between isoquinoline-3-carboxylic acid hydrazides and aldehydes/ketones. Key steps include refluxing in ethanol or methanol with catalytic acetic acid, followed by recrystallization for purification. Purity optimization involves HPLC (≥95% purity threshold) and spectroscopic characterization (¹H/¹³C NMR, IR) to confirm hydrazone bond formation . For reproducibility, reaction conditions (e.g., solvent, temperature, stoichiometry) must be meticulously documented, as minor deviations can alter yields .

Q. How are in vitro biological activities of this compound derivatives screened?

  • Methodological Answer: Initial screening involves assays against target pathogens (e.g., viruses, fungi) using cell cultures. For antiviral activity, compounds are tested at concentrations ranging from 50–500 μg/mL, with ribavirin or similar agents as positive controls. Fungicidal activity is evaluated via agar dilution against phytopathogens like Fusarium spp., measuring minimum inhibitory concentrations (MICs). Dose-response curves and IC₅₀ values are calculated using nonlinear regression models, with statistical significance assessed via ANOVA .

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

  • Methodological Answer: ¹H NMR is essential for confirming hydrazone proton signals (δ 10–12 ppm) and aromatic substitution patterns. IR spectroscopy identifies C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches. Mass spectrometry (ESI-TOF) verifies molecular ion peaks and fragmentation pathways. For crystallographic validation, single-crystal X-ray diffraction (via SHELX software) resolves bond lengths and angles, ensuring structural accuracy .

Advanced Research Questions

Q. How can computational docking studies predict the binding mechanisms of this compound derivatives to viral targets?

  • Methodological Answer: AutoDock Vina or similar tools are used to model ligand-receptor interactions. The compound’s 3D structure is optimized with density functional theory (DFT), and docking grids are centered on active sites (e.g., HIV-1 integrase). Binding affinities (ΔG values) and poses are analyzed, with Mg²⁺ chelation by hydrazide groups often critical for activity. Validation involves comparing docking scores with experimental IC₅₀ values and resolving discrepancies through molecular dynamics simulations .

Q. How should researchers address contradictory data in the literature regarding this compound’s bioactivity?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., cell lines, pathogen strains) or compound stability. Systematic meta-analysis of published data, stratified by experimental conditions, can identify confounding factors. Replicating studies under standardized protocols (e.g., CLSI guidelines) and using isogenic pathogen strains reduces variability. For example, discrepancies in antiviral efficacy may require re-testing in both in vitro (cell-based) and in vivo (plant/animal) models .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer: SAR optimization involves systematic substitution at the hydrazide moiety and isoquinoline core. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position often enhance antiviral activity, while bulky substituents reduce membrane permeability. Quantitative SAR (QSAR) models, built using partial least squares regression, predict bioactivity based on descriptors like logP and polar surface area. Synthetic prioritization should focus on derivatives with <i>in silico</i> ADMET profiles (e.g., low hepatotoxicity) .

Q. How can researchers design robust in vivo studies to evaluate this compound efficacy?

  • Methodological Answer: In vivo protocols for plant viruses (e.g., tobacco mosaic virus) involve pre-treatment, co-treatment, and post-infection application of compounds. Field trials require randomized block designs with ≥3 replicates, controlling for environmental variables. For animal models, dose-ranging studies (10–200 mg/kg) assess toxicity (LD₅₀) and pharmacokinetics (Cmax, t½). Ethical approvals (e.g., IACUC) and statistical power calculations (α=0.05, β=0.2) are mandatory .

Key Considerations for Methodological Rigor

  • Experimental Reproducibility : Document reaction conditions, assay protocols, and instrument parameters in supplementary materials .
  • Statistical Validation : Use Shapiro-Wilk tests for normality and Bonferroni correction for multiple comparisons .
  • Ethical Compliance : Obtain IRB/IACUC approvals and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.